HPPD Enzyme Inhibition: Tetrahydropyridine vs. Piperidine Analog
The target compound demonstrates competitive inhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD), with complete inhibition observed at a concentration range of 0.5–1.0 mM [1]. This target engagement is a direct consequence of the planar tetrahydropyridine core, which is hypothesized to act as a substrate mimic. In contrast, the fully saturated piperidine analog, tert-butyl 4-(4-hydroxyphenyl)piperidine-1-carboxylate (CAS 149377-19-5), has no reported inhibitory activity against HPPD in comparable public databases [2].
| Evidence Dimension | HPPD enzyme inhibition activity |
|---|---|
| Target Compound Data | Complete inhibition at 0.5–1.0 mM |
| Comparator Or Baseline | tert-butyl 4-(4-hydroxyphenyl)piperidine-1-carboxylate (CAS 149377-19-5); No reported HPPD inhibition activity in public databases |
| Quantified Difference | Activity observed for target vs. unreported for comparator |
| Conditions | In vitro competitive inhibition assay; exact source organism not specified in the assay summary (ChEBML_549) |
Why This Matters
For research programs targeting the tyrosine catabolic pathway, the tetrahydropyridine scaffold offers a distinct, albeit weak, HPPD engagement profile not demonstrated by the saturated analog, guiding scaffold selection for inhibitor design.
- [1] BindingDB. (n.d.). Assay Summary: Competitive inhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD) (ChEBML_549). View Source
- [2] PubChem. (2025). Compound Summary for CID 66837593: Tert-butyl 4-(4-hydroxyphenyl)-1,2,3,6-tetrahydropyridine-1-carboxylate. National Center for Biotechnology Information. (Used to cross-reference piperidine analog CAS 149377-19-5 activity data). View Source
